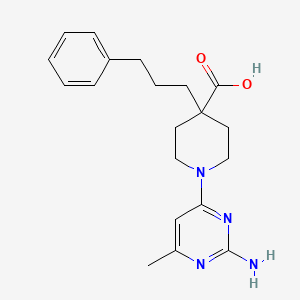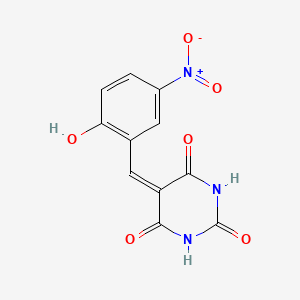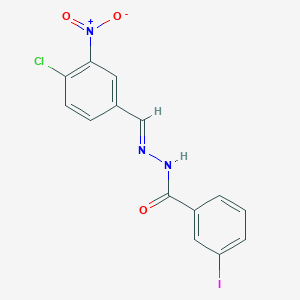![molecular formula C17H15N3O2 B5367155 N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5367155.png)
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, commonly known as PMB, is a chemical compound that has been widely used in scientific research. It belongs to the class of oxadiazole derivatives and has shown promising results in various biochemical and physiological studies.
作用機序
The mechanism of action of PMB involves the formation of a covalent bond between the oxadiazole moiety and the target molecule. This interaction results in a change in the fluorescence properties of PMB, which can be monitored using spectroscopic techniques. The binding affinity and selectivity of PMB can be modulated by modifying the structure of the oxadiazole and benzamide moieties.
Biochemical and Physiological Effects:
PMB has been shown to have a negligible effect on the biochemical and physiological processes of cells and organisms. It does not interfere with the viability, proliferation, or differentiation of cells, and does not induce any toxic or mutagenic effects. PMB has also been shown to have a low binding affinity for serum proteins, which reduces its non-specific binding in biological samples.
実験室実験の利点と制限
The advantages of using PMB in lab experiments include its high sensitivity, selectivity, and versatility. It can be used to detect and image a wide range of biological molecules, and can be easily modified to improve its properties. The limitations of PMB include its relatively high cost, low stability in aqueous solutions, and limited availability in some regions.
将来の方向性
The future directions of PMB research include the development of new synthesis methods to improve its yield and purity, the modification of its structure to enhance its binding affinity and selectivity, and the application of PMB in new areas of research, such as drug discovery and clinical diagnostics. The use of PMB in combination with other fluorescent probes and imaging techniques may also lead to new insights into the mechanisms of biological processes.
合成法
The synthesis of PMB involves the reaction of N-methylbenzamide with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to PMB using a reducing agent. The purity and yield of PMB can be improved by using different solvents and purification methods.
科学的研究の応用
PMB has been extensively used in scientific research as a fluorescent probe for detecting and imaging various biological molecules. It has been shown to selectively bind to proteins, peptides, and nucleic acids, making it a valuable tool for studying their interactions and functions. PMB has also been used as a sensor for detecting metal ions and reactive oxygen species in biological samples.
特性
IUPAC Name |
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-20(17(21)14-10-6-3-7-11-14)12-15-18-16(19-22-15)13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUACALVLSSJLFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5367080.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5367087.png)
![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5367102.png)
![1-(2-methoxyphenyl)-4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5367109.png)

![methyl [(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5367118.png)
![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one dihydrochloride](/img/structure/B5367122.png)

![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-bromobenzamide](/img/structure/B5367134.png)
![N,N-diethyl-1-methyl-4-[(6-methylpyridin-2-yl)methyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5367137.png)

![1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5367161.png)
![4-pyrazin-2-yl-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5367175.png)